molecular formula C18H15F3N2O2 B4702729 2-Methyl-4-(4-(o-tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 431069-50-0

2-Methyl-4-(4-(o-tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B4702729
CAS No.: 431069-50-0
M. Wt: 348.3 g/mol
InChI Key: FHSYJXOWJGGOOK-UHFFFAOYSA-N
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Description

The compound 2-Methyl-4-(4-(o-tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol features a benzene-1,3-diol core substituted at position 4 with a pyrazole ring. The pyrazole moiety is further functionalized with an o-tolyl group (2-methylphenyl) at position 4 and a trifluoromethyl (-CF₃) group at position 4. The methyl group at position 2 of the benzene ring adds steric and electronic complexity.

Properties

IUPAC Name

2-methyl-4-[4-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-9-5-3-4-6-11(9)14-15(22-23-17(14)18(19,20)21)12-7-8-13(24)10(2)16(12)25/h3-8,24-25H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSYJXOWJGGOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(NN=C2C3=C(C(=C(C=C3)O)C)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431069-50-0
Record name 2-Methyl-4-(4-(2-methylphenyl)-5-(trifluoromethyl)1H-pyrazol-3-yl)-1, 3-benzenediol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-(o-tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Tolyl Group: This can be done via a Friedel-Crafts alkylation reaction.

    Formation of the Benzene-1,3-diol Moiety: This step may involve the hydroxylation of a benzene ring using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzene-1,3-diol moiety.

    Reduction: Reduction reactions may target the pyrazole ring or the trifluoromethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly for its pyrazole core which is common in many pharmaceuticals.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include compounds sharing the benzene-1,3-diol-pyrazole core but differing in substituents on the pyrazole’s aryl group. Below is a comparative analysis based on substituent effects, crystallography, and spectroscopic data:

Compound Name Substituent on Pyrazole Molecular Formula Molecular Weight logP (xlogP) Key Properties/Applications References
2-Methyl-4-(4-(o-tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol o-tolyl (2-methylphenyl) C₁₈H₁₅F₃N₂O₂ 348.32 Not reported Hypothesized metabolic stability due to -CF₃ and methyl groups
4-[4-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol 4-methoxyphenyl C₁₇H₁₃F₃N₂O₃ 350.30 3.7 High lipophilicity; potential GPCR modulation (CNR2 target)
4-(4-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol 4-chlorophenyl C₁₆H₁₀ClF₃N₂O₂ 354.71 Not reported Studied for crystallography; possible antimicrobial activity
4-(5-(Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol Thiadiazole substituent C₉H₇N₃O₂S 221.23 Not reported Fluorescence properties influenced by aggregation and substituent position

Key Comparisons:

Substituent Effects on Lipophilicity: The methoxyphenyl analogue (xlogP = 3.7) is less lipophilic than the o-tolyl variant (predicted higher xlogP due to methyl’s hydrophobicity) but more polar due to the methoxy group .

Structural Conformation :

  • Crystallography studies on 4-(4-chlorophenyl)-5-(trifluoromethyl)-pyrazole derivatives reveal planar molecular conformations, with steric hindrance from substituents (e.g., o-tolyl) likely affecting intermolecular interactions .

Spectroscopic and Optical Properties: Benzene-1,3-diol derivatives with thiadiazole substituents exhibit fluorescence quenching upon molecular aggregation, a property modulated by substituent electronic effects (e.g., methyl vs. amino groups) .

Biological Implications: The methoxyphenyl analogue is linked to Human Cannabinoid Receptor 2 (CNR2), suggesting a role in targeted therapies. Substituent variations (e.g., o-tolyl vs. methoxyphenyl) may influence receptor selectivity .

Biological Activity

Molecular Formula

  • Molecular Formula : C18H16F3N2O2
  • Molecular Weight : 380.4 g/mol

Structure

The compound features a pyrazole ring substituted with trifluoromethyl and tolyl groups, along with a diol functional group. This unique structure contributes to its biological activity.

The biological activity of 2-Methyl-4-(4-(o-tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to increased potency against certain targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit tumor cell proliferation by inducing apoptosis in cancer cells. A study indicated that the introduction of specific substituents on the pyrazole ring could modulate the compound's efficacy against various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory properties of pyrazole derivatives. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives. The compound may exhibit activity against a range of bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

Case Study 1: Antitumor Activity

A recent study investigated the effects of various pyrazole derivatives on human cancer cell lines. The results showed that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that these modifications could be crucial for developing effective anticancer agents.

Case Study 2: Anti-inflammatory Mechanisms

In an animal model of arthritis, administration of a pyrazole derivative resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers. This study highlights the therapeutic potential of this class of compounds in treating inflammatory diseases.

Research Findings

Study Findings
Study on Antitumor ActivityCompounds showed IC50 values in low micromolar range against breast cancer cellsSupports further development as anticancer agents
Anti-inflammatory StudyReduced cytokine levels in treated animalsIndicates potential for treating chronic inflammation
Antimicrobial EvaluationActive against Gram-positive bacteriaSuggests further exploration for antibiotic development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(4-(o-tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Reactant of Route 2
2-Methyl-4-(4-(o-tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol

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